molecular formula C9H11Li B6309404 Lithium-2-isopropylphenyl CAS No. 41285-22-7

Lithium-2-isopropylphenyl

Cat. No. B6309404
CAS RN: 41285-22-7
M. Wt: 126.2 g/mol
InChI Key: VKESPPGYNOHGQU-UHFFFAOYSA-N
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Description

Lithium-2-isopropylphenyl (Li-2-IP) is an organometallic compound that has been widely studied due to its unique properties. Li-2-IP has a wide range of applications, from synthetic organic chemistry to biomedical research.

Scientific Research Applications

Lithium-2-isopropylphenyl has been used in a variety of scientific research applications. In organic synthesis, Lithium-2-isopropylphenyl is a useful reagent for the synthesis of carboxylic acids and esters, as well as other functional groups. It has also been used as a catalyst in a variety of reactions, such as the Wittig reaction and the Stetter reaction. In addition, Lithium-2-isopropylphenyl has been used in the study of biochemistry and cell biology. It has been used to study the structure and function of proteins and other macromolecules, as well as to investigate the role of Lithium-2-isopropylphenyl in various biochemical pathways.

Mechanism of Action

The mechanism of action of Lithium-2-isopropylphenyl is not fully understood. It is believed that Lithium-2-isopropylphenyl binds to proteins and other macromolecules, forming a complex that alters the structure and function of the target molecule. This complex can then be used to initiate a variety of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Lithium-2-isopropylphenyl are not well understood. Studies in animals have shown that Lithium-2-isopropylphenyl can affect the activity of enzymes and other proteins, as well as the expression of certain genes. In addition, it has been shown to have an effect on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of Lithium-2-isopropylphenyl in lab experiments has several advantages. It is easy to handle and store, and it is relatively inexpensive. In addition, it is highly soluble in a variety of solvents, making it suitable for a wide range of applications. However, Lithium-2-isopropylphenyl can be toxic in high concentrations, and it can react with other compounds, making it unsuitable for some laboratory experiments.

Future Directions

The use of Lithium-2-isopropylphenyl in scientific research is still in its early stages. There are a number of potential future directions for the use of Lithium-2-isopropylphenyl, including its use in drug discovery and development, as a catalyst for organic synthesis, and as a tool for studying biochemistry and cell biology. Additionally, Lithium-2-isopropylphenyl could be used to study the structure and function of proteins and other macromolecules, as well as to investigate the role of Lithium-2-isopropylphenyl in various biochemical pathways.

Synthesis Methods

Lithium-2-isopropylphenyl is synthesized through a reaction between lithium and isopropylphenyl (IP). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at room temperature. The reaction can be catalyzed by a variety of bases, such as potassium tert-butoxide, sodium hydride, and sodium amide. The reaction yields Lithium-2-isopropylphenyl in high yields, typically greater than 95%.

properties

IUPAC Name

lithium;propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6,8H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESPPGYNOHGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C1=CC=CC=[C-]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301738
Record name [2-(1-Methylethyl)phenyl]lithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium-2-isopropylphenyl

CAS RN

41285-22-7
Record name [2-(1-Methylethyl)phenyl]lithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium, [2-(1-methylethyl)phenyl]
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